N-[3-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide is a complex organic compound that features a benzothiazole moiety linked to an adamantane structure via a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide typically involves the reaction of 1-adamantane carboxylic acid with 3-(1,3-benzothiazol-2-yl)aniline. The reaction is often mediated by coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in the presence of a solvent like dimethylformamide (DMF) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects, such as antibacterial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-methyl-3-nitrobenzamide
- N-(1,3-benzothiazol-2-yl)-2-(pyridine-3-yl)formohydrazidoacetamide
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide is unique due to its adamantane core, which imparts enhanced stability and rigidity to the molecule. This structural feature distinguishes it from other benzothiazole derivatives and contributes to its unique chemical and biological properties .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound features a benzothiazole moiety linked to an adamantane structure via a carboxamide group. The synthesis typically involves the reaction of 1-adamantane carboxylic acid with 3-(1,3-benzothiazol-2-yl)aniline. Common methods include:
- Reagents : Hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl).
- Solvent : Dimethylformamide (DMF).
These methods allow for the efficient formation of the desired compound under controlled conditions .
Antimicrobial Activity
Research has demonstrated that this compound exhibits potent antimicrobial properties:
- Antitubercular Activity : The compound has shown enhanced inhibitory effects against Mycobacterium tuberculosis compared to standard antitubercular drugs. In vitro studies determined minimum inhibitory concentrations (MICs), revealing its potential as a novel therapeutic agent in tuberculosis treatment .
Compound | MIC (µg/mL) | Comparison |
---|---|---|
This compound | 0.5 | Superior to Rifampicin |
Rifampicin | 1.0 | Standard reference |
Antibacterial Activity
The compound was also evaluated for its antibacterial properties against various strains:
- Tested Strains : Escherichia coli, Staphylococcus aureus, Proteus species, and Pseudomonas aeruginosa.
- Results : Exhibited varying degrees of antibacterial activity, with some derivatives showing significant inhibition .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The benzothiazole moiety interacts with various enzymes and receptors, potentially leading to the inhibition of their activity. This disruption can affect critical biological pathways associated with bacterial survival and proliferation.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of derivatives of this compound:
- Synthesis and Antitubercular Studies : A study synthesized various derivatives and assessed their antitubercular activity using standard protocols. The results indicated that structural modifications significantly influenced their potency against M. tuberculosis .
- QSAR Modeling : Quantitative structure–activity relationship (QSAR) modeling was employed to correlate the physicochemical properties of the compounds with their biological activities. This approach provided insights into key structural features that enhance bioactivity .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2OS/c27-23(24-12-15-8-16(13-24)10-17(9-15)14-24)25-19-5-3-4-18(11-19)22-26-20-6-1-2-7-21(20)28-22/h1-7,11,15-17H,8-10,12-14H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGNLSNEOJWXQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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